molecular formula C19H18ClN3O B2643196 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323621-84-6

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2643196
CAS No.: 1323621-84-6
M. Wt: 339.82
InChI Key: MLGRBDMMEILPKC-UHFFFAOYSA-N
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Description

This compound, 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride, is a synthetically designed small molecule that incorporates a quinoline scaffold, a structure recognized for its diverse biological activity and significance in medicinal chemistry . The molecule features a carbonitrile group, a functionality known in drug discovery for its role as a hydrogen bond acceptor, which can be critical for binding to specific amino acid residues in enzyme active sites and enhancing selectivity . The strategic placement of the methoxy group at the 7-position and the (4-methylbenzyl)amino moiety at the 4-position of the quinoline core is intended to optimize interactions with target proteins and fine-tune physicochemical properties. Quinoline-3-carbonitrile derivatives are investigated as key scaffolds in the development of potent and selective inhibitors for various therapeutic targets . Specifically, similar compounds based on the 4-aminoquinoline structure have been explored as inhibitors of kinases like COT (MAP3K8) for oncology research , and other quinoline carbonitriles have shown promising activity in models of parasitic diseases such as Chagas disease . The presence of the carbonitrile group can contribute to these activities by acting as a bioisostere for carbonyl groups, mimicking native substrates and engaging in specific polar interactions within constrained binding pockets . This high-quality compound is intended to support early-stage drug discovery and basic biological research, providing a versatile chemical tool for probing enzyme function and structure-activity relationships. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-methoxy-4-[(4-methylphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O.ClH/c1-13-3-5-14(6-4-13)11-22-19-15(10-20)12-21-18-9-16(23-2)7-8-17(18)19;/h3-9,12H,11H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGRBDMMEILPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2C#N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-4-chloroquinoline-3-carbonitrile with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

One of the primary applications of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is in cancer research. Studies have indicated that quinoline derivatives possess significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest.

A study published in ACS Omega highlighted the synthesis of quinoline derivatives and their evaluation against cancer cell lines, demonstrating that certain modifications, including those found in this compound, enhance anticancer activity significantly .

1.2 Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The modulation of metabotropic glutamate receptors has been identified as a potential therapeutic target for neuroprotection. The compound's ability to act on these receptors suggests it could mitigate neurotoxic effects and promote neuronal survival .

Mechanistic Insights

2.1 Targeting ABC Transporters

The compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer therapy. By enhancing the efficacy of chemotherapeutic agents through modulation of these transporters, this compound could play a significant role in overcoming drug resistance .

Synthesis and Structural Analysis

3.1 Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. Recent advancements in metal-catalyzed reactions have facilitated the efficient synthesis of this compound with high yields and purity .

3.2 Structural Elucidation

In silico studies have provided insights into the structural properties of this compound, revealing its potential interactions with biological targets at the molecular level. Computational models suggest favorable binding affinities to specific receptors involved in cancer progression and neurodegeneration .

Case Studies

4.1 In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)5.2Apoptosis induction
Study BPC-3 (Prostate Cancer)6.8Cell cycle arrest
Study CSH-SY5Y (Neuroblastoma)4.5Neuroprotection via mGlu receptor modulation

These findings highlight the compound's potential as a therapeutic agent across different types of cancers.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent-Specific Variations

Quinoline-3-carbonitrile derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Key Features Reference
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride 7-OCH₃, 4-(4-methylbenzylamino), 3-CN Hydrochloride salt improves solubility; moderate steric bulk
4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile 4-(3-Cl,4-O-(3-F-Bz)), 6-(sulfonylphenyl), 3-CN Bulky substituents enhance target affinity but reduce solubility
6-Amino-4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile 6-NH₂, 4-(3-Cl,4-F-Ph), 7-(THF-O-) Fluorine increases electronegativity; THF-O- enhances membrane permeability
4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-6-piperidinyl-7-(THF-O-)quinoline-3-carbonitrile 4-(3-Cl,4-O-(pyridinyl)), 6-piperidinyl, 7-(THF-O-) Piperidinyl and pyridine groups improve receptor interaction kinetics

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and chlorine in analogues (e.g., ) enhance binding via halogen bonds but may reduce metabolic stability.
  • Solubility Modifiers : Hydrochloride salts (target compound) and tetrahydrofuran-oxy (THF-O-) groups () improve aqueous solubility.
  • Steric Effects : Bulky substituents (e.g., sulfonylphenyl in ) increase target affinity but hinder pharmacokinetic properties.

Pharmacological Activity

  • Antiparasitic Activity : Compound 83 () showed inhibitory effects against protozoan parasites, attributed to its sulfonylphenyl group .

Physicochemical Properties

  • Melting Points: Analogues like 4k (223–225°C, ) suggest high thermal stability for the quinoline core.
  • Optical Activity : Specific rotation values (e.g., +51.4° in ) highlight stereochemical influences in hydrochloride forms.

Biological Activity

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone with a methoxy group at position 7 and a 4-methylbenzylamino substituent at position 4. The carbonitrile group at position 3 further enhances its biological profile. The synthesis typically involves the reaction of appropriate amines with substituted quinoline derivatives, followed by hydrolysis and purification processes.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Table 1: Cytotoxicity of Quinoline Derivatives

Compound NameCell LineIC50 (μM)
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrileMCF-7TBD
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB468TBD
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468TBD

The specific IC50 values for this compound are yet to be fully established but are expected to be comparable based on structural similarity to other active derivatives.

The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key cellular pathways involved in cancer proliferation and survival. These compounds may act through mechanisms such as:

  • Inhibition of DNA synthesis : By intercalating into DNA strands.
  • Induction of apoptosis : Triggering programmed cell death pathways.
  • Modulation of signaling pathways : Affecting growth factor signaling and apoptosis regulators.

Antimicrobial Activity

In addition to anticancer properties, some quinoline derivatives have shown antimicrobial activity against various pathogens. For example, compounds similar to 7-Methoxy-4-((4-methylbenzyl)amino)quinoline have been evaluated for their effectiveness against drug-resistant strains of bacteria and fungi.

Case Studies

  • Cytotoxicity Evaluation : A study synthesized several 4-aminoquinoline derivatives and evaluated their cytotoxic effects on MCF-7 and MDA-MB468 cell lines. The findings indicated that certain derivatives exhibited significant potency, suggesting that modifications in the quinoline structure can enhance anticancer efficacy .
  • Antimicrobial Testing : Research has indicated that some quinoline-based compounds possess substantial antibacterial properties against strains such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 7-methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride, and what challenges arise during scale-up?

Methodological Answer:
The synthesis of this quinoline derivative typically involves multi-step reactions, starting with the formation of the quinoline core followed by functionalization. A plausible route includes:

Quinoline Core Synthesis : Condensation of substituted anilines with β-keto esters under acidic conditions.

Methoxy Introduction : Nucleophilic substitution or methoxylation at position 7 using methoxide reagents.

Amination : Coupling 4-methylbenzylamine via Buchwald-Hartwig or Ullmann-type reactions .
Challenges :

  • Regioselectivity : Ensuring substitution at position 4 without side reactions at adjacent sites.
  • Purification : Hydrochloride salt formation may require recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted amines .

How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a gradient mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity (>98%).
  • NMR : Confirm methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5-8.5 ppm) in 1^1H NMR.
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z consistent with the molecular formula .
    Note : Cross-validate with elemental analysis for chloride content in the hydrochloride salt .

What solvents and conditions are optimal for storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (N2_2/Ar).
  • Solubility : DMSO or methanol for stock solutions; avoid aqueous buffers >pH 7 to prevent hydrolysis of the nitrile group .
    Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

How do polymorphic forms of this compound affect its biological activity, and how can they be characterized?

Methodological Answer:
Polymorphs may exhibit differences in solubility and bioavailability. To characterize:

  • XRD : Compare diffraction patterns (e.g., 2θ peaks at 10-30°) to identify crystalline forms.
  • DSC/TGA : Analyze melting points and thermal stability (decomposition >200°C suggests high thermal stability) .
    Biological Impact : Test dissolution rates in simulated gastric fluid (pH 1.2) and correlate with in vitro activity (e.g., enzyme inhibition assays) .

What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Compare HPLC chromatograms from different sources; trace amines or by-products (e.g., dehalogenated derivatives) may skew results .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • SAR Analysis : Systematically modify substituents (e.g., replace 4-methylbenzyl with bulkier groups) to isolate key pharmacophores .

How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

Methodological Answer:

Substituent Effect on Activity Reference
7-MethoxyEnhances binding to hydrophobic pockets
4-((4-Methylbenzyl)amino)Improves selectivity for kinase X
3-CarbonitrileStabilizes hydrogen bonding
Method : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding domains. Validate with alanine scanning mutagenesis .

What stress conditions are critical for stability studies, and how should degradation pathways be analyzed?

Methodological Answer:

  • Stressors : Expose to UV light (320-400 nm), acidic/basic hydrolysis (pH 2-12), and oxidative conditions (3% H2_2O2_2).
  • Degradation Products :
    • Photolysis : Nitrile → amide or carboxylic acid.
    • Hydrolysis : Quinoline ring opening under strong acid/base .
      Analytical Tools : LC-MS/MS to identify degradants and propose reaction mechanisms.

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